Dictyterpenoid B

Description

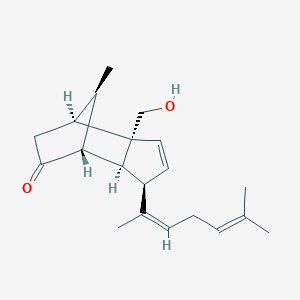

Dictyterpenoid B is a novel diterpenoid compound isolated from the brown alga Dilophus okamurae. It was first identified in 2009 alongside its structural analog, Dictyterpenoid A, both of which possess a previously undocumented carbon skeleton . The structural elucidation of these compounds was achieved through spectroscopic analysis (NMR, MS) and chemical derivatization, confirming their unique bicyclic framework with a fused terpene backbone .

This compound exhibits significant biological activity, particularly as a feeding deterrent against the young abalone Haliotis discus hannai at concentrations as low as 0.1 μg/cm² . This bioactivity suggests its ecological role in chemical defense mechanisms for marine algae.

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(1S,2S,5R,6S,7R,10R)-2-(hydroxymethyl)-10-methyl-5-[(2Z)-6-methylhepta-2,5-dien-2-yl]tricyclo[5.2.1.02,6]dec-3-en-8-one |

InChI |

InChI=1S/C20H28O2/c1-12(2)6-5-7-13(3)15-8-9-20(11-21)16-10-17(22)18(14(16)4)19(15)20/h6-9,14-16,18-19,21H,5,10-11H2,1-4H3/b13-7-/t14-,15+,16+,18+,19+,20+/m1/s1 |

InChI Key |

HLYBNTWYUNHCTJ-BPBWWBTBSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC(=O)[C@H]1[C@H]3[C@@]2(C=C[C@H]3/C(=C\CC=C(C)C)/C)CO |

Canonical SMILES |

CC1C2CC(=O)C1C3C2(C=CC3C(=CCC=C(C)C)C)CO |

Synonyms |

dictyterpenoid B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

Key Observations :

- This compound shares a bicyclic terpene backbone with Dictyterpenoid A but differs in functionalization (epoxide vs. ketone) .

- Unlike macrocyclic xenicanes (e.g., dilopholide) or tricyclic dolabellanes, this compound lacks complex ring systems, highlighting its structural novelty .

Key Observations :

- This compound’s feeding-deterrent activity is distinct from the cytotoxic or antiviral effects of dilopholide and dolabellanes, suggesting divergent ecological or pharmacological roles .

- Its potency (0.1 μg/cm²) exceeds many synthetic deterrents but is less potent than cytotoxic diterpenoids like dilopholide .

Methodological Comparison

Table 3: Analytical Techniques for Structural Elucidation

Key Observations :

- This compound’s characterization relied heavily on NMR due to its novel skeleton, whereas xenicanes required X-ray crystallography to resolve macrocyclic conformations .

- Advanced techniques like NOESY were critical for dolabellanes to assign stereochemistry, a step less emphasized for this compound .

Q & A

Q. How can researchers ethically source biological materials for studying this compound’s ecological roles?

- Methodological Answer: Obtain permits for bioprospecting in compliance with the Nagoya Protocol. Collaborate with local institutions for equitable benefit-sharing. Use non-destructive sampling methods (e.g., bark microcores) and voucher specimens deposited in herbaria. Disclose funding sources and conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.